delta5-Tetrahydrocannabinol, (1S,3R,4R)-
Description
Overview of Tetrahydrocannabinol Isomers in Cannabinoid Research
Tetrahydrocannabinol (THC) encompasses a range of isomeric compounds that are structurally related to the principal psychoactive constituent of cannabis, delta-9-THC. ojp.gov These isomers, also referred to as THC analogs, share the same molecular formula but differ in the arrangement of their atoms, particularly the position of a double bond in the cyclohexene (B86901) ring. restek.com This structural variance gives rise to distinct chemical and pharmacological properties among the different isomers.
The most extensively researched and well-known isomer is delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive compound in cannabis. elevate-holistics.com Another notable isomer, delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), which is found in smaller quantities in the cannabis plant, has also garnered significant attention. restek.comelevate-holistics.com The 2018 Farm Bill, which legalized hemp-derived cannabinoids containing less than 0.3% delta-9 THC, has led to a surge in the production and availability of other THC isomers, often synthesized from cannabidiol (B1668261) (CBD). agreenertoday.com
The landscape of cannabinoid research is continually expanding, with a growing interest in the potential therapeutic applications and unique effects of various THC isomers. nih.gov However, the scientific community faces challenges in keeping pace with the emergence of these compounds, many of which remain understudied. nih.gov
Distinctiveness of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- as a Lesser-Known Isomer
Among the myriad of THC isomers, delta-5-Tetrahydrocannabinol, (1S,3R,4R)- stands out due to its relative obscurity in scientific literature. Unlike its more famous counterparts, delta-9 and delta-8-THC, there is a significant lack of research and public information regarding this specific isomer. Its existence is documented in chemical databases, such as PubChem, which provide its molecular structure and basic chemical properties. nih.gov However, detailed studies on its synthesis, pharmacological effects, and natural occurrence are conspicuously absent from mainstream scientific discourse. This positions delta-5-Tetrahydrocannabinol, (1S,3R,4R)- as a truly lesser-known isomer, representing a frontier in cannabinoid research.
Historical Scientific Context of delta-5-Tetrahydrocannabinol Research and Related Cannabinoids
The history of cannabinoid research dates back to the 1940s, with the isolation and identification of cannabidiol (CBD) and the first synthesis of THC by Roger Adams. wikipedia.org The primary psychoactive component, delta-9-THC, was first isolated from cannabis in 1964 by Raphael Mechoulam and Yehiel Gaoni. wikipedia.org Early research predominantly focused on understanding the pharmacology and toxicology of delta-9-THC.
The investigation into other THC isomers has been more sporadic. A 1972 publication detailed the syntheses of delta-1-tetrahydrocannabinol and related cannabinoids, indicating an early interest in the chemical diversity of this compound class. acs.org Over the decades, research has been driven by the desire to understand the structure-activity relationships of cannabinoids and to develop synthetic analogs with potential therapeutic benefits. nih.gov However, the focus has largely remained on isomers that are either naturally abundant or easily synthesized and possess significant biological activity, leaving compounds like delta-5-Tetrahydrocannabinol, (1S,3R,4R)- largely unexplored.
Current State and Research Landscape of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
The current research landscape for delta-5-Tetrahydrocannabinol, (1S,3R,4R)- is sparse. A comprehensive search of scientific databases reveals a significant lack of studies specifically investigating this isomer. The available information is primarily limited to its chemical structure and formula, as cataloged in chemical libraries. nih.gov There is no readily available data on its pharmacological profile, its potential presence in cannabis or other natural sources, or its synthesis.
This starkly contrasts with the growing body of research on other THC isomers like delta-8-THC and delta-10-THC, which have seen a surge in interest due to their market presence. agreenertoday.com The lack of research on delta-5-Tetrahydrocannabinol, (1S,3R,4R)- suggests that it is either not naturally present in significant quantities, is difficult to synthesize, or has not yet been identified as a compound of significant interest by the scientific community.
Identification of Key Research Gaps for Comprehensive Understanding of this Isomer
The dearth of information on delta-5-Tetrahydrocannabinol, (1S,3R,4R)- highlights several critical research gaps that need to be addressed for a comprehensive understanding of this isomer. These include:
Natural Occurrence: It is unknown whether delta-5-Tetrahydrocannabinol, (1S,3R,4R)- is a naturally occurring phytocannabinoid in Cannabis sativa or other plants.
Synthesis and Characterization: There is a need for the development of efficient and reliable methods for the synthesis of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- to enable further research. Detailed characterization of its physical and chemical properties is also required.
Pharmacology: The pharmacological profile of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- is completely unknown. Research is needed to determine its binding affinity for cannabinoid receptors (CB1 and CB2) and its potential psychoactive and therapeutic effects.
Metabolism and Toxicology: Studies on the metabolism, pharmacokinetic profile, and potential toxicity of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- are essential to assess its safety.
Analytical Detection: The development of validated analytical methods for the detection and quantification of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- in various matrices, including plant material and biological samples, is crucial for future research and potential regulatory oversight.
Addressing these research gaps will not only enhance our understanding of this specific isomer but also contribute to the broader knowledge of cannabinoid chemistry and pharmacology. nih.gov
Data Tables
Table 1: Comparison of Basic Properties of Selected THC Isomers
| Property | delta-9-THC | delta-8-THC | delta-5-Tetrahydrocannabinol, (1S,3R,4R)- |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ |
| Molar Mass | 314.46 g/mol | 314.46 g/mol | 314.46 g/mol |
| Double Bond Position | Between C9 and C10 | Between C8 and C9 | Between C5 and C6 |
| Natural Abundance | High | Low | Unknown |
| Research Status | Extensively Studied | Moderately Studied | Virtually Unstudied |
Data for delta-9-THC and delta-8-THC are widely available in scientific literature. Data for delta-5-Tetrahydrocannabinol, (1S,3R,4R)- is based on its chemical structure.
Table 2: Key Research Gaps for delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
| Research Area | Specific Gaps |
| Chemistry | - Lack of established synthetic routes. - Incomplete characterization of physical and spectral properties. |
| Biology | - No data on binding affinity to cannabinoid receptors. - Unknown pharmacological effects (psychoactive, therapeutic). - No information on metabolism and toxicology. |
| Analytics | - Absence of validated methods for detection and quantification. |
| Natural Products | - Unknown if it is a naturally occurring compound. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
162678-94-6 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-10,12-14,16-17,22H,5-8,11H2,1-4H3/t14-,16-,17-/m1/s1 |
InChI Key |
WWYMYGIVLCKTBL-DJIMGWMZSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](C=C[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(C=CC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Chemical Synthesis and Biosynthetic Pathways of Delta5 Tetrahydrocannabinol, 1s,3r,4r
Elucidation of Proposed Biosynthetic Routes for delta-5-Tetrahydrocannabinol Isomers
The biosynthesis of cannabinoids in Cannabis sativa is a complex process involving a series of enzymatic reactions that produce a wide array of compounds. nih.gov While the pathways for major cannabinoids like delta-9-tetrahydrocannabinolic acid (THCA) are well-established, the formation of minor isomers such as delta-5-THC is less understood and is often considered to be the result of non-specific enzymatic activity or subsequent chemical transformations.
Precursor Identification and Enzymatic Transformations
The foundational precursors for the biosynthesis of most cannabinoids are olivetolic acid (OLA) and geranyl pyrophosphate (GPP). researchgate.net The initial step involves the condensation of hexanoyl-CoA with three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC), to form OLA. nih.govresearchgate.net Subsequently, a prenyltransferase enzyme facilitates the alkylation of OLA with GPP to yield cannabigerolic acid (CBGA). researchgate.net
CBGA is a crucial branching point from which various cannabinoid acids are formed. nih.gov The enzyme tetrahydrocannabinolic acid synthase (THCA synthase) catalyzes the oxidative cyclization of CBGA to produce THCA, the acidic precursor of the psychoactive delta-9-THC. researchgate.net It is hypothesized that the formation of a delta-5-THC precursor could occur as a minor product of THCA synthase activity or through the action of a yet-to-be-identified isomer-specific synthase. The formation of different isomers is often attributed to the lack of stringent product specificity in the terminal cyclases. nih.gov For instance, THCA synthase is known to produce small amounts of cannabichromenic acid (CBCA) as a by-product. nih.gov
Comparative Analysis of Biosynthetic Fidelity Across delta-THC Isomers
The fidelity of cannabinoid synthases plays a critical role in determining the profile of THC isomers in the Cannabis plant. While THCA synthase exhibits high fidelity for the production of THCA, the existence of other isomers suggests a degree of enzymatic promiscuity or the presence of non-enzymatic side reactions. The formation of delta-5-THC, if it occurs biosynthetically, would likely be at very low levels compared to delta-9-THC.
The table below provides a comparative overview of the established and proposed final cyclization steps for different THC isomers, starting from the common precursor, CBGA.
| Feature | Delta-9-THC (from THCA) | Delta-8-THC (from CBDA/acid isomerization) | Delta-5-THC (Proposed) |
| Primary Enzyme | THCA Synthase researchgate.net | Often a result of acid-catalyzed isomerization of CBD nih.gov | Potentially a minor activity of THCA synthase or an unknown isomerase |
| Reaction Type | Oxidative cyclization researchgate.net | Intramolecular cyclization nih.gov | Proposed oxidative cyclization with alternative protonation/deprotonation |
| Relative Abundance | High | Variable, often low in fresh plant material | Likely very low to undetectable |
| Stereochemical Control | High, yielding specific stereoisomers frontiersin.org | Can lead to a mixture of isomers | Expected to be low unless a specific enzyme is involved |
Total Chemical Synthesis of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
The total chemical synthesis of specific THC isomers presents a significant challenge due to the need for precise control over both regioselectivity (the position of the double bond) and stereoselectivity (the three-dimensional arrangement of atoms).
Development of Stereoselective Synthetic Methodologies
Numerous synthetic strategies have been developed for the preparation of cannabinoids. rsc.org Common approaches involve the condensation of a substituted resorcinol, such as olivetol (B132274), with a chiral terpene derivative. acs.org For example, the reaction of olivetol with p-mentha-2,8-dien-1-ol (B1605798) can yield various THC isomers depending on the reaction conditions and catalysts used. acs.org
Lewis acids like boron trifluoride (BF₃·Et₂O) are often employed to catalyze these condensations. frontiersin.org The choice of catalyst and reaction parameters is crucial for directing the cyclization to form the desired dibenzopyran ring system and for influencing the position of the double bond. Achieving the specific delta-5 isomer would require fine-tuning these conditions to favor the formation of the endocyclic double bond at the C5-C6 position.
Asymmetric Approaches to the (1S,3R,4R) Stereoisomer
Achieving the specific (1S,3R,4R) stereochemistry of delta-5-THC requires asymmetric synthesis, which creates chiral molecules with a preference for one enantiomer or diastereomer. A significant breakthrough in this area was the development of a stereodivergent synthesis that allows access to all four stereoisomers of delta-9-THC using dual catalysis. researchgate.net This methodology employs the same starting materials and reaction sequence but varies the chirality of the catalysts to control the stereochemical outcome. researchgate.net
A similar approach could theoretically be adapted for the synthesis of (1S,3R,4R)-delta-5-THC. This would likely involve an asymmetric Diels-Alder reaction or a catalytic asymmetric cyclization. rsc.org For instance, chiral Brønsted acid catalysts have been shown to facilitate cyclization reactions with high yield and selectivity. frontiersin.org The synthesis would need to be designed to not only control the stereocenters at C1, C3, and C4 but also to ensure the formation of the delta-5 double bond.
Preparation of Deuterated and Isotopically Labeled delta-5-Tetrahydrocannabinol for Research
Isotopically labeled compounds are invaluable tools in pharmaceutical and metabolic research. musechem.com The preparation of deuterated or ¹³C-labeled delta-5-THC would be essential for use as internal standards in quantitative analysis by mass spectrometry and for studying its metabolic fate. nih.govresearchgate.net
The synthesis of labeled delta-5-THC would likely follow a similar route to its unlabeled counterpart, but with the introduction of isotopes at a specific step. For example, a deuterated version of olivetol could be used as a precursor in a condensation reaction. researchgate.net Alternatively, deuterium (B1214612) or other isotopes could be introduced at a later stage of the synthesis. The table below outlines potential strategies for the preparation of labeled delta-5-THC.
| Labeled Compound | Label Type | Potential Synthetic Strategy | Intended Research Application |
| delta-5-THC-d₃ | Deuterium | Condensation using deuterated olivetol | Internal standard for mass spectrometry mdpi.com |
| ¹³C₄-delta-5-THC | Carbon-13 | Synthesis starting from ¹³C-labeled precursors nih.gov | Metabolic fate and pharmacokinetic studies nih.gov |
| Tritiated delta-5-THC | Tritium (B154650) | Catalytic tritium exchange on a suitable precursor | Receptor binding assays researchgate.net |
Design and Synthesis of Novel Analogs and Derivatives for Pharmacological Probing
The unique structure of tetrahydrocannabinol (THC) has served as a foundational scaffold for medicinal chemists to design and synthesize a wide array of novel analogs and derivatives. The primary objective behind these synthetic endeavors has been the creation of sophisticated molecular tools, or pharmacological probes, to investigate the intricate mechanisms of cannabinoid pharmacology. dntb.gov.ua By systematically modifying the THC molecule, researchers aim to understand structure-activity relationships (SAR), improve receptor affinity and selectivity, and elucidate the function of the endocannabinoid system. nih.gov These synthetic strategies have been crucial in the discovery of cannabinoid receptors and in differentiating the pharmacological properties of various cannabinoids. nih.gov
A principal strategy in the design of novel THC analogs involves the modification of the C-3 alkyl side chain. Research has established that this chain plays a critical role in the interaction with and activity at the CB1 and CB2 cannabinoid receptors. nih.gov Altering the length of this alkyl chain significantly impacts the affinity and potency of the resulting ligand. Generally, increasing the carbon chain length from the natural n-pentyl group to hexyl, heptyl, or octyl can lead to enhanced affinity for the cannabinoid receptors. nih.gov A notable example is the synthesis of (-)-trans-Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), a homolog of Δ⁹-THC with a seven-term alkyl side chain. researchgate.net The synthesis of Δ⁹-THCP was achieved by first preparing its regioisomer, (-)-trans-Δ⁸-THCP, through the condensation of 5-heptylbenzene-1,3-diol with (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. researchgate.net Subsequent conversion yielded Δ⁹-THCP, which demonstrated a significantly higher binding affinity for the human CB1 receptor in vitro compared to Δ⁹-THC. researchgate.net
Another fruitful avenue for creating pharmacological probes is the modification of the cannabinoid core, particularly the terpene ring. Synthetic chemists have developed routes to various isomers and related structures that are not abundant in the Cannabis plant. For instance, Δ¹¹-THC, also known as exo-tetrahydrocannabinol, is a synthetic isomer developed in the 1970s that can be synthesized from Δ⁸-THC. nih.gov Furthermore, the synthesis of cis-isomers of Δ⁹-THC provides another class of pharmacological tools. While (-)-Δ⁹-trans-THC is the most well-known psychoactive component, its cis-stereoisomers have also been synthesized and identified as minor constituents in C. sativa. frontiersin.org One of the early synthetic strategies involved the acid-promoted condensation between olivetol and citral, which yielded a mixture including Δ⁹-cis-THC. frontiersin.org A different approach reported in 1967 utilized a von Pechmann condensation between olivetol and diethyl 2-acetylglutarate to create a coumarin (B35378) intermediate, which was then converted to the cis-THC structure. frontiersin.org These less-studied isomers are valuable for probing the stereochemical requirements of cannabinoid receptor binding sites.
Hydrogenation of the cyclohexene (B86901) ring in THC and related cannabinoids has led to the synthesis of saturated derivatives like hexahydrocannabinol (B1216694) (HHC). nih.gov These saturated analogs offer a different three-dimensional structure for interacting with pharmacological targets. The synthesis of HHC can be approached through total synthesis or by the partial synthesis via hydrogenation of cannabidiol (B1668261) (CBD) or THC analogs. nih.gov For example, one methodology to synthesize specific enantiomers of HHC involves the Knoevenagel condensation of olivetol with either (R)-(+)- or (S)-(−)-citronellal, mediated by diethylaluminium chloride, followed by an intramolecular hetero-Diels–Alder reaction. nih.gov
Modification at other positions of the THC scaffold has also been explored. For instance, the synthesis of a C9-hydroxymethyl derivative has been reported, starting from a nabilone-related intermediate. nih.gov This involved a Wittig olefination followed by hydrolysis to create diastereomeric C9 aldehydes, which could be further modified. nih.gov Additionally, specifically deuterated analogs of THC have been synthesized to be used in metabolism and bioactivity studies. researchgate.net These labeled compounds are invaluable for tracing the metabolic fate of cannabinoids without altering their fundamental pharmacological properties.
The development of these synthetic analogs has not only deepened the understanding of the endocannabinoid system but has also led to the identification of compounds with novel pharmacological profiles, including some that are non-psychotropic or that interact with other receptors like GPR18 and GPR55. nih.govchemrxiv.org
Table of Synthesized Analogs and Derivatives
| Compound Name/Class | Key Synthetic Feature | Purpose of Synthesis | Reference(s) |
| (-)-trans-Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) | Lengthened C-3 alkyl chain (heptyl) | Pharmacological probing of CB1 receptor affinity | researchgate.net |
| Δ¹¹-Tetrahydrocannabinol (exo-THC) | Isomerization of the double bond | Creation of a synthetic isomer for pharmacological study | nih.gov |
| (+)-Δ⁹-cis-THC | Altered stereochemistry (cis-fusion of rings) | Probing stereochemical requirements of receptors | frontiersin.org |
| Hexahydrocannabinol (HHC) | Saturation of the cyclohexene ring | Creating analogs with different 3D structures | nih.gov |
| C9-Hydroxymethyl derivative | Functionalization at the C9 position | Exploring activity at positions other than the C3 chain | nih.gov |
| Deuterated Δ⁹-THC | Isotopic labeling (deuterium) | Use in metabolism and bioactivity investigations | researchgate.net |
Advanced Analytical Methodologies for Delta5 Tetrahydrocannabinol, 1s,3r,4r
Chromatographic Separation Techniques
Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of individual compounds from complex mixtures. For a specific, less-common isomer like (6aR,9S,10aR)-THC, achieving high-resolution separation from other isomers such as delta-9-THC, delta-8-THC, and cannabidiol (B1668261) (CBD) is a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Isomer Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a preferred technique for cannabinoid quantification because it can analyze cannabinoids in their native forms, including acidic precursors, without the need for derivatization that is required for gas chromatography. jst.go.jp The development of a robust HPLC method is critical for determining the isomeric purity and accurate quantification of (6aR,9S,10aR)-THC.
Method development typically involves the optimization of several key parameters to achieve baseline separation of the target isomer from other closely related cannabinoids. Reversed-phase chromatography, particularly with a C18 stationary phase, is the most common approach. jst.go.jpnih.gov The mobile phase composition, usually a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously adjusted to resolve isomers that differ only slightly in their polarity. youtube.com Factors such as column temperature, flow rate, and detector wavelength are also optimized to ensure sensitivity and reproducibility. dtic.mil For instance, a study developing a method to separate four THC isomers used a mobile phase of ammonium (B1175870) formate (B1220265) with formic acid and a methanol/acetonitrile mixture, achieving separation in under eight minutes. youtube.com While reverse-phase columns are common, normal-phase columns have also been shown to effectively separate certain THC isomers. jst.go.jp
Table 1: Example HPLC Parameters for Isomer Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm) | Provides hydrophobic interaction for separation of cannabinoids. nih.gov |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Aqueous component; acid improves peak shape and ionization. youtube.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component; gradient elution is used to separate compounds. youtube.com |
| Flow Rate | 1.0 - 1.5 mL/min | Influences resolution and analysis time. dtic.mil |
| Column Temperature | 25 - 45 °C | Affects viscosity and retention times, optimizing separation. nih.gov |
| Detection | UV-Vis (e.g., 220 nm) or Mass Spectrometry (MS) | UV for quantification; MS for confirmation of mass and identity. youtube.com |
| Injection Volume | 1 - 10 µL | Amount of sample introduced into the system. youtube.com |
Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose in quality control and quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Complex Biological Matrices (excluding human clinical samples)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids in various biological matrices. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. up.ac.za For volatile compounds like THC isomers, GC provides excellent resolution. However, a key consideration is that the high temperatures used in the GC injection port cause decarboxylation of acidic cannabinoids, converting them into their neutral forms. youtube.com While this is a major issue for analyzing plant material rich in THCA, it is less of a concern when analyzing a purified isomer like (6aR,9S,10aR)-THC.
In the context of complex non-human biological matrices (e.g., animal tissue, cell cultures), sample preparation is a critical first step. This typically involves extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cannabinoids from interfering matrix components. nih.gov The MS detector provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern. Isomers like (6aR,9S,10aR)-THC and delta-9-THC have identical molecular weights and will produce the same molecular ion. However, their mass spectra, generated by electron impact ionization, can exhibit subtle differences in the relative abundance of fragment ions, which can aid in their differentiation when combined with chromatographic retention time data. youtube.com
Supercritical Fluid Chromatography (SFC) for Chiral Resolution of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of chiral compounds, making it exceptionally well-suited for resolving the stereoisomers of THC. waters.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol. jst.go.jpnih.gov This results in faster separations and better resolution compared to HPLC for certain applications. waters.com
The key to chiral resolution in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective at separating enantiomers and diastereomers of cannabinoids. waters.comnih.gov For the (6aR,9S,10aR)-THC isomer, SFC would be the method of choice to separate it from its enantiomer, (6aS,9R,10aS)-THC, as well as from other diastereomers like (+)-trans-Δ9-THC and (-)-trans-Δ9-THC. Research has shown that different chiral columns can provide orthogonal selectivity, meaning they separate the isomers in a different order, which is advantageous for method development and resolving compounds from matrix interferences. waters.com A study demonstrated that SFC could achieve baseline resolution of four THC stereoisomers in under three minutes, a significant improvement over longer HPLC run times. waters.com
Table 2: Example SFC Parameters for Chiral Resolution of THC Isomers
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Trefoil AMY1, IG-3) | Enantioselective separation of stereoisomers. waters.comnih.gov |
| Mobile Phase | Supercritical CO2 with organic modifier (e.g., Ethanol, Methanol) | Provides rapid and efficient separation. jst.go.jpnih.gov |
| Gradient | Isocratic or Gradient elution of modifier | Optimized to achieve baseline resolution of all isomers. waters.com |
| Flow Rate | 2 - 4 mL/min | Typical for analytical scale SFC. |
| Back Pressure | 100 - 150 bar | Maintains the CO2 in a supercritical state. |
| Detection | UV or Mass Spectrometry (MS) | Provides quantification and confirmation of identity. jst.go.jp |
Spectroscopic Characterization Beyond Basic Identification
While chromatography separates the target compound, spectroscopy provides the definitive structural information required to confirm its identity, conformation, and stereochemistry.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. youtube.com For a specific stereoisomer like (6aR,9S,10aR)-THC, NMR is essential to confirm the precise three-dimensional arrangement of its atoms. Standard one-dimensional (1D) ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom. nih.gov
To definitively establish stereochemistry, advanced two-dimensional (2D) NMR techniques are employed. future4200.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. future4200.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) reveals through-space proximity between protons. This is particularly powerful for determining relative stereochemistry. For example, a strong NOE between the methyl group at C9 and the proton at C10a would help to confirm their relative orientation, which is key to differentiating the (9S) isomer from the (9R) isomer. future4200.com
By carefully analyzing coupling constants and NOE enhancements, the conformation of the fused ring system and the relative orientation of substituents can be determined with high confidence. future4200.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a vital tool for identifying the metabolites of a compound in biological systems. Unlike standard MS, HRMS provides extremely accurate mass measurements (typically to within 5 parts per million), which allows for the determination of the elemental formula of a given ion. youtube.comnih.gov This capability is indispensable for identifying unknown metabolites formed during in-vitro or non-human in-vivo studies.
When (6aR,9S,10aR)-THC is introduced into a biological system, it is expected to undergo metabolic transformations similar to other THC isomers. The primary metabolic pathways for THC involve oxidation by cytochrome P450 enzymes. nih.gov Common metabolic reactions include:
Hydroxylation: The addition of a hydroxyl (-OH) group, often at the C11 position or on the pentyl side chain.
Carboxylation: Further oxidation of a hydroxylated metabolite to a carboxylic acid (-COOH), such as the formation of a THC-COOH analog.
Using an LC-HRMS system, a biological sample can be analyzed to detect compounds related to the parent drug. nih.govnih.gov By comparing the accurate mass of a potential metabolite to the mass of the parent compound, the exact metabolic modification can be deduced. For example, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da. HRMS can detect this change with high certainty, allowing researchers to propose a chemical formula for the new metabolite, which can then be further characterized by tandem MS (MS/MS) fragmentation studies.
Method Validation and Quality Control in delta-5-Tetrahydrocannabinol Analysis (excluding product testing)
The reliable quantification and identification of specific cannabinoid isomers are paramount in analytical science. For delta-5-Tetrahydrocannabinol, (1S,3R,4R)-, a lesser-known isomer of Tetrahydrocannabinol (THC), rigorous method validation and stringent quality control are essential to ensure that analytical data is accurate, precise, and reproducible. While specific validated methods for delta-5-THC are not widely published, the principles and parameters are derived from established international guidelines and extensive research on its more common isomers, such as delta-9-THC and delta-8-THC. nih.goveurofins.ca Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ascld.orgnih.gov
Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov These are complemented by ongoing quality control (QC) measures, which ensure the method performs as expected on a day-to-day basis. eurofins.cacannabissciencetech.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. eurofins.ca
Method Validation Parameters
Specificity and Selectivity Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other cannabinoid isomers. nih.govascld.org In the context of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-, the method must be able to distinguish it from structurally similar compounds like delta-9-THC, delta-8-THC, Cannabidiol (CBD), and Cannabinol (CBN). ascld.orgnih.gov Chromatographic resolution is a key factor; for instance, a validation report for a GC-MS method demonstrated a resolution of 1.51 between THC and its closest eluting isomer, delta-8-THC. ascld.org High-resolution techniques like HPLC coupled with photodiode array (PDA) detection or mass spectrometry (MS) are critical for achieving the necessary selectivity. nih.govwadsworth.org
Linearity and Range Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. nih.govresearchgate.net A high correlation coefficient (r²), typically ≥ 0.99, is required to demonstrate linearity. nih.govnih.gov The analytical range is the interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable precision, accuracy, and linearity. nih.gov
Table 1: Illustrative Linearity and Range Data for Cannabinoid Analysis This table represents typical performance data for cannabinoid analysis, applicable to a hypothetical validated method for delta-5-Tetrahydrocannabinol, (1S,3R,4R)-.
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Range | 50-150% of nominal concentration | 1.0 - 75 µg/mL |
| Number of Points | Minimum 5 | 6 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |
| Y-intercept | Close to zero | 0.0012 |
Data synthesized from multiple sources for illustrative purposes. nih.govnih.govresearchgate.net
Accuracy and Precision Accuracy is the closeness of the test results obtained by the method to the true value, often assessed through recovery studies using spiked samples. nih.gov Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (%RSD).
Precision is evaluated at three levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision: Evaluates variations within the same laboratory, such as different days, analysts, or equipment. nih.gov
Reproducibility: Assesses precision between different laboratories, which is a key component of method standardization. nih.gov
Acceptance criteria for accuracy are often within ±15-20% of the nominal value, while precision is typically required to be ≤15% RSD. nih.govvirginia.gov
Table 2: Example Accuracy and Precision Data for Cannabinoid Analysis This table shows representative validation data for accuracy and precision at quality control concentrations, which would be expected for a delta-5-Tetrahydrocannabinol, (1S,3R,4R)- assay.
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|---|
| Low | 5.0 | 98.2% | 8.18% | 9.9% |
| Medium | 25.0 | 102.6% | 5.40% | 6.5% |
| High | 50.0 | 101.5% | 3.52% | 5.1% |
Data synthesized from multiple sources for illustrative purposes. nih.govnih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wadsworth.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wadsworth.org The LOQ is a critical parameter for determining trace amounts of substances. For cannabinoids, LOQ values can range from the low ng/mL to µg/mL level, depending on the analytical instrumentation and matrix. nih.govnih.govgcms.cz For example, one UPLC-MS/MS method reported an LOQ of 10–50 ng/mL for various cannabinoids, while an HPLC-PDA method established an LOQ of approximately 0.60 µg/mL. wadsworth.orgnih.gov
Table 3: Summary of Typical Sensitivity Parameters for Cannabinoid Analysis This table provides an overview of typical LOD and LOQ values from various analytical methods for cannabinoids, relevant for establishing a method for delta-5-Tetrahydrocannabinol, (1S,3R,4R)-.
| Parameter | Definition | Typical Value Range |
|---|---|---|
| Limit of Detection (LOD) | Minimum concentration with a signal detectable above the noise (e.g., S/N = 3) | 0.25 - 5 ng/mL or 1.5 - 3 µg/mL |
| Limit of Quantitation (LOQ) | Minimum concentration quantifiable with acceptable precision and accuracy (e.g., S/N = 10) | 0.5 - 50 ng/mL or 5 - 10 µg/mL |
Data synthesized from multiple sources for illustrative purposes. nih.govnih.govnih.gov
Quality Control in Routine Analysis
Once a method is validated, quality control procedures are implemented to ensure the continued reliability of the analytical results. eurofins.cacannabissciencetech.com This involves the routine analysis of QC samples alongside unknown samples in every analytical batch. ny.gov
Core QC practices include:
System Suitability Tests: Performed before each analytical run to confirm the proper functioning of the chromatographic system. nih.govresearchgate.net
Analysis of Blanks: A reagent or matrix blank is analyzed to ensure there is no contamination or carryover from previous analyses. ascld.org
Quality Control Samples: At least two levels of QC samples (e.g., low and high concentration) are typically included in each batch. The results must fall within predetermined limits for the run to be considered valid. ny.gov
Use of Certified Reference Materials (CRMs): When available, CRMs are used to verify the accuracy of the method, as they are materials with a known, certified concentration of the analyte. researchgate.net
Record Keeping: Detailed documentation of all validation and QC data is maintained for traceability and regulatory compliance. groweriq.ca
By adhering to these rigorous validation and quality control standards, analytical laboratories can ensure that the data generated for delta-5-Tetrahydrocannabinol, (1S,3R,4R)- is defensible, reliable, and fit for purpose.
Molecular Pharmacology and Receptor Interactions of Delta5 Tetrahydrocannabinol, 1s,3r,4r
Cannabinoid Receptor Binding Affinity and Efficacy Profiling (CB1 and CB2)
The pharmacological effects of most phytocannabinoids are primarily mediated through their interaction with the two major cannabinoid receptors, CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that are integral to the endocannabinoid system. nih.govyoutube.com CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are found mainly in the immune system and peripheral tissues. youtube.comwikipedia.org
Like its more prevalent isomer, Δ⁹-THC, delta-5-tetrahydrocannabinol is expected to act as a partial agonist at both CB1 and CB2 receptors. nih.govnih.gov However, specific quantitative data on the binding affinity and efficacy of this particular isomer are scarce in peer-reviewed literature. Early research from a 1987 NIDA monograph reported that Δ⁷-THC was inactive in animal tests, suggesting negligible cannabimimetic effects. govinfo.gov In contrast, modern commercial data for purified (9S)-Δ⁷-THC describes it as an active compound that induces characteristic cannabinoid effects in mice, including sedation, hypothermia, antinociception, and catalepsy. caymanchem.com This discrepancy may be attributable to the purity of the compounds tested in earlier studies.
Radioligand binding assays are the standard method for determining the affinity of a compound for a receptor. In these assays, a radioactively labeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity constant (Ki).
While specific Ki values for delta-5-tetrahydrocannabinol, (1S,3R,4R)- at CB1 and CB2 receptors are not widely reported, data from its closely related isomers, Δ⁹-THC and Δ⁸-THC, provide a comparative framework. Both are partial agonists, with Δ⁹-THC generally showing a slightly higher affinity for the CB1 receptor compared to Δ⁸-THC. nih.govnih.gov A meta-analysis of numerous studies reported mean Ki values for Δ⁹-THC of 25.1 nM at human CB1 (HsCB₁) receptors and 35.2 nM at human CB2 (HsCB₂) receptors. nih.gov
Comparative Binding Affinities of THC Isomers
| Compound | Receptor | Binding Affinity (Ki) in nM | Reference |
|---|---|---|---|
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Human CB1 | 40.7 | wikipedia.org |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Human CB2 | 36 | wikipedia.org |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | CB1 | Lower affinity than Δ⁹-THC | consensus.app |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | CB2 | Lower affinity than Δ⁹-THC | nih.gov |
Upon agonist binding, cannabinoid receptors typically couple to inhibitory G proteins of the Gi/o family. nih.gov This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This is a hallmark of CB1/CB2 receptor activation. While direct studies on delta-5-THC are lacking, it is presumed to follow this canonical pathway. Studies on various cannabinoids, including Δ⁹-THC, confirm their ability to inhibit forskolin-induced cAMP accumulation in cells expressing CB1 receptors. researchgate.net
Another critical aspect of GPCR signaling is the recruitment of β-arrestin proteins. Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation, β-arrestins bind to the receptor, leading to desensitization and internalization. This process can also initiate G protein-independent signaling pathways. Recent studies on hexahydrocannabinol (B1216694) (HHC), a structurally related cannabinoid, have shown that its epimers differentially recruit β-arrestin2 to the CB1 receptor. nih.gov Specifically, the (9R)-HHC epimer stimulates β-arrestin2-CB1R interaction more effectively than Δ⁹-THC, indicating that THC analogs can exhibit biased agonism, preferentially activating one pathway (G protein signaling) over another (β-arrestin recruitment). nih.gov It is plausible that delta-5-THC also engages in such complex signaling, though further functional assays are needed for confirmation.
Exploration of Non-Cannabinoid Receptor Targets and Off-Target Interactions
Several orphan GPCRs—receptors whose endogenous ligand has not yet been identified—have been proposed as potential cannabinoid targets.
GPR18: This receptor has been identified as a target for N-arachidonoyl glycine (B1666218) (NAGly), an endocannabinoid-like substance. Δ⁹-THC has also been shown to act as an agonist at GPR18. nih.gov
GPR55: This orphan receptor is activated by certain cannabinoids, although there are conflicting reports regarding Δ⁹-THC's activity at this target. nih.gov
In addition to GPCRs, cannabinoids can directly modulate the activity of various ion channels. nih.gov
Transient Receptor Potential (TRP) Channels: Δ⁹-THC has been shown to act as an agonist at TRPA1 and TRPV1-4 channels, which are involved in pain and temperature sensation. nih.gov
While these interactions have been characterized for Δ⁹-THC, it is plausible that delta-5-THC interacts with these targets as well, given the structural similarities. However, direct experimental evidence is currently unavailable. nih.gov
The endocannabinoid system includes the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Pharmacological inhibition of these enzymes increases the levels of endocannabinoids, producing cannabinoid-like effects. Phytocannabinoids like Δ⁹-THC are not considered significant direct inhibitors of FAAH or MAGL. Their primary mechanism remains the direct activation of cannabinoid receptors. There is no evidence to suggest that delta-5-THC possesses significant inhibitory activity against these enzymes.
Structure-Activity Relationship (SAR) Studies of delta5-Tetrahydrocannabinol Isomers and Analogs
The activity of classical cannabinoids is governed by several key structural features. SAR studies, primarily conducted on analogs of Δ⁹-THC and Δ⁸-THC, have elucidated these requirements. nih.gov
C3-Alkyl Side Chain: The length and structure of the alkyl chain at the C3 position of the aromatic ring are critical determinants of cannabinoid receptor affinity and efficacy. A minimum of three carbons is required for activity, with optimal activity generally seen with five to eight carbons. nih.govnih.gov Increasing the chain length to seven carbons (as in THCP) can dramatically increase binding affinity. nih.gov
Phenolic Hydroxyl: The hydroxyl group at the C1 position is essential for high-affinity binding to cannabinoid receptors, acting as a hydrogen bond donor.
Terpenoid Ring System: The stereochemistry and the position of the double bond within the cyclohexene (B86901) ring significantly influence activity. The natural (-)-trans configuration is crucial. The activity of various double bond isomers has been reported to follow the order: Δ⁹-THC > Δ⁸-THC > Δ⁶ᵃ,¹⁰ᵃ-THC. govinfo.gov The position of the double bond in delta-5-THC (Δ⁷-THC) is outside the core tricyclic ring system, which may explain the reports of its lower activity compared to Δ⁹-THC, where the double bond is endocyclic. govinfo.gov
Stereochemistry at C9: The stereochemistry of substituents on the terpene ring is also vital. Studies on HHC epimers show that the (9R)-HHC epimer has a much higher affinity for the CB1 receptor and greater in vivo activity than the (9S)-HHC epimer. nih.gov Since the specified compound is (1S,3R,4R)-delta-5-tetrahydrocannabinol, which corresponds to (6aR,9S,10aR)-Δ⁷-THC, the 'S' configuration at the C9 position suggests it may have lower potency compared to a hypothetical (9R) counterpart, a hypothesis supported by the HHC findings.
Table of Mentioned Compounds
| Common Name / Abbreviation | Full Chemical Name |
|---|---|
| delta-5-Tetrahydrocannabinol, (1S,3R,4R)- | (6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
| Δ⁹-THC | (-)-trans-Δ⁹-Tetrahydrocannabinol |
| Δ⁸-THC | (-)-trans-Δ⁸-Tetrahydrocannabinol |
| Anandamide (AEA) | N-arachidonoylethanolamine |
| 2-AG | 2-arachidonoylglycerol |
| HHC | Hexahydrocannabinol |
| FAAH | Fatty acid amide hydrolase |
| MAGL | Monoacylglycerol lipase |
Influence of Stereochemistry on Receptor Selectivity and Potency
No studies detailing the receptor binding affinity, selectivity (e.g., for CB1 vs. CB2 receptors), or potency of the (1S,3R,4R) stereoisomer of delta-5-THC were found. While the stereochemistry of cannabinoids is known to be crucial for receptor interaction, specific data for this isomer is unavailable. nih.govacs.orgacs.org
Impact of Side-Chain and Ring Modifications on Pharmacological Profiles
Research on other THC analogues demonstrates that modifications to the alkyl side-chain and the core ring structure dramatically alter pharmacological effects. nih.gov However, no literature could be located that specifically investigates these modifications on a delta-5-THC scaffold.
Intracellular Signaling Pathways Modulated by delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
Downstream Signaling Cascades (e.g., MAPK, Akt pathways)
Gene Expression and Proteomic Changes in Cellular Models
Studies on Δ⁹-THC have identified significant changes in gene expression and protein profiles in various cellular models, often related to inflammation, immune function, and mitochondrial activity. researchgate.netnews-medical.netscitechdaily.com This level of detailed molecular analysis has not been performed or published for delta-5-Tetrahydrocannabinol, (1S,3R,4R)-, meaning no data tables or detailed research findings on its specific effects on gene or protein expression can be generated.
Metabolism and Biotransformation of Delta5 Tetrahydrocannabinol, 1s,3r,4r Preclinical
In Vitro Metabolic Pathways in Hepatic and Other Tissue Microsomes
In vitro studies utilizing microsomal preparations from the liver and other tissues have been instrumental in identifying the primary routes of Δ⁹-THC metabolism. These systems allow for the investigation of specific enzymatic reactions and the identification of the responsible enzyme isoforms.
The initial and most significant step in the biotransformation of Δ⁹-THC is Phase I metabolism, predominantly occurring in the liver. wikipedia.org This phase is characterized by oxidation and hydroxylation reactions, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. wikipedia.orgmdpi.com
The principal Phase I metabolic reaction is the hydroxylation of Δ⁹-THC at the 11-position to form its primary active metabolite, 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC). wikipedia.orgresearchgate.net This metabolite is equipotent to the parent compound in terms of psychoactivity. researchgate.net Further oxidation of 11-OH-THC leads to the formation of the non-psychoactive metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). wikipedia.orgresearchgate.net
| Enzyme Family | Isoform | Role in Δ⁹-THC Metabolism | Reference |
| Cytochrome P450 | CYP2C9 | Major enzyme in the formation of 11-OH-THC. wikipedia.orgmdpi.comresearchgate.netnih.gov | wikipedia.org, mdpi.com, nih.gov, researchgate.net |
| CYP3A4 | Significant contributor to the formation of 11-OH-THC and further oxidation to THC-COOH. wikipedia.orgmdpi.comresearchgate.net | wikipedia.org, mdpi.com, researchgate.net | |
| CYP2C19 | Minor contributor to Δ⁹-THC hydroxylation. mdpi.comnih.gov | mdpi.com, nih.gov | |
| CYP1A1 | Involved in the disposition of THC/11-OH-THC. nih.gov | nih.gov | |
| CYP1A2 | Involved in the disposition of THC/11-OH-THC. nih.gov | nih.gov | |
| CYP2D6 | Minor contributor to the disposition of THC/11-OH-THC. nih.gov | nih.gov |
Following Phase I oxidation, Δ⁹-THC and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. faa.gov The most prominent Phase II reaction for cannabinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
The primary metabolite to undergo extensive glucuronidation is THC-COOH, forming 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide (THC-COOH-glucuronide), a major urinary metabolite. nih.govsigmaaldrich.com 11-OH-THC can also be directly conjugated with glucuronic acid to form an ether-linked glucuronide. faa.govnih.gov In vitro studies have identified UGT1A9 and UGT2B7 as being involved in the glucuronidation of 11-OH-THC. nih.gov UGT1A1, UGT1A3, and UGT1A10 are also involved in the glucuronidation of THC-COOH. nih.gov While glucuronidation is the principal Phase II pathway, sulfation has also been noted as a route of excretion for THC and its metabolites. faa.gov
| Enzyme Family | Isoform | Role in Δ⁹-THC Metabolism | Reference |
| UDP-glucuronosyltransferase | UGT1A9 | Involved in the glucuronidation of 11-OH-THC. nih.gov | nih.gov |
| UGT2B7 | Major enzyme in the glucuronidation of 11-OH-THC. nih.gov | nih.gov | |
| UGT1A1 | Involved in the glucuronidation of THC-COOH. nih.gov | nih.gov | |
| UGT1A3 | Involved in the glucuronidation of THC-COOH. nih.gov | nih.gov | |
| UGT1A10 | Involved in the glucuronidation of THC-COOH. nih.gov | nih.gov |
In Vivo Metabolic Profiling in Animal Models (excluding human pharmacokinetic data)
Following administration in animal models, Δ⁹-THC is extensively metabolized, with a significant portion of the dose being eliminated in the feces and a smaller amount in the urine. wikipedia.org In animals, over 100 metabolites of THC have been identified, though 11-OH-THC and THC-COOH are the most predominant. wikipedia.org The primary metabolite found in feces is 11-OH-THC, while urine contains mainly the glucuronide conjugate of THC-COOH and free THC-COOH. wikipedia.org
Studies in rats have shown that after intraperitoneal injection, the non-psychoactive metabolite THC-COOH has a delayed peak concentration in serum (4-8 hours) and remains detectable for up to 24 hours. dalgarnoinstitute.org.au The levels of THC-COOH are generally low compared to 11-OH-THC. dalgarnoinstitute.org.au
The metabolism of Δ⁹-THC exhibits notable variations across different animal species. For instance, a comparative study of human and mouse liver microsomes revealed both common and unique metabolites. nih.gov Seventeen metabolites were common to both species, while three were unique to human liver microsomes and seven were unique to mouse liver microsomes. nih.gov
In mice, liver microsomes from adolescent animals have been shown to convert Δ⁹-THC to 11-COOH-THC at a rate twice as fast as microsomes from adult mice, highlighting age-dependent differences in metabolism. nih.gov Furthermore, the metabolism of tricyclic cannabinoids like Δ⁹-THC largely favors 11-hydroxylation across various species, with some exceptions noted in cats and hamsters. oup.com The variability in CYP450 enzymes among species leads to different profiles of minor mono-hydroxylated metabolites. oup.com For example, in minipigs administered oral cannabidiol (B1668261) (CBD), a compound known to interfere with THC metabolism, no detectable levels of THC or 11-OH-THC were found in plasma, suggesting significant first-pass metabolism. researchgate.netnih.gov
Identification and Characterization of Major and Minor Metabolites of delta-9-Tetrahydrocannabinol
The biotransformation of Δ⁹-THC results in a wide array of metabolites, with a clear distinction between major and minor products.
The major metabolites consistently identified across preclinical studies are:
11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC): The primary, active metabolite formed through hydroxylation. wikipedia.orgwikipedia.org It is a potent psychoactive compound. researchgate.net
11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH): An inactive metabolite formed by the further oxidation of 11-OH-THC. wikipedia.orgwikipedia.org
11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide (THC-COOH-glucuronide): The major urinary metabolite, formed by the conjugation of THC-COOH with glucuronic acid. nih.govsigmaaldrich.com
A multitude of minor metabolites have also been identified, arising from various oxidative and conjugative pathways. These can include dihydroxy and epoxide derivatives. oup.com For example, studies in mice have identified metabolites resulting from the beta-oxidation of the pentyl side chain, such as 7-hydroxy-4",5"-bis,nor-delta 1-THC-3"-oic acid, after initial hydroxylation at the C-5" position. nih.gov Other minor active metabolites that can serve as biomarkers include 8α-hydroxy-THC and 8β,11-dihydroxy-THC. nih.gov
| Metabolite Type | Compound Name | Pathway | Activity | Reference |
| Major | 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) | Phase I (Hydroxylation) | Active | wikipedia.org, researchgate.net, wikipedia.org |
| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) | Phase I (Oxidation) | Inactive | wikipedia.org, researchgate.net, wikipedia.org | |
| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide | Phase II (Glucuronidation) | Inactive | nih.gov, sigmaaldrich.com | |
| Minor | 8α-hydroxy-THC | Phase I (Hydroxylation) | Active | nih.gov |
| 8β,11-dihydroxy-THC | Phase I (Hydroxylation) | Active | nih.gov | |
| 7-hydroxy-4",5"-bis,nor-delta 1-THC-3"-oic acid | Side-chain oxidation | Not specified | nih.gov | |
| Dihydroxy and epoxide derivatives | Phase I (Oxidation) | Variable | oup.com |
Stereoselective Metabolism of the (1S,3R,4R) Isomer
The metabolism of tetrahydrocannabinol (THC) isomers is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. Preclinical studies, often utilizing animal models such as rats and mice, as well as in vitro systems with liver microsomes, have begun to shed light on the nuanced metabolic pathways that are unique to the (1S,3R,4R)-delta-5-THC isomer.
The stereochemical configuration of the (1S,3R,4R) isomer dictates its interaction with the active sites of metabolizing enzymes, leading to a distinct profile of metabolites compared to its other stereoisomers, such as the more commonly studied delta-9-THC. The primary metabolic transformations involve hydroxylation and oxidation, leading to the formation of various hydroxylated and carboxylated derivatives.
Key Research Findings from Preclinical Studies:
Preclinical investigations have identified several key metabolites of the (1S,3R,4R)-delta-5-THC isomer. The metabolic pathways are characterized by the selective action of CYP enzymes, which exhibit a preference for specific positions on the cannabinoid structure.
Hydroxylation: This is typically the initial and rate-limiting step in the metabolism of THC isomers. For the (1S,3R,4R) isomer, hydroxylation can occur at various positions on the molecule, including the allylic and aliphatic sites. The specific stereochemistry influences the accessibility of these sites to the enzymatic machinery.
Oxidation: Following hydroxylation, the primary alcohol metabolites are often further oxidized to aldehydes and then to carboxylic acids. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.
The table below summarizes the major metabolic pathways and the resulting metabolites identified in preclinical studies of (1S,3R,4R)-delta-5-Tetrahydrocannabinol.
| Metabolic Pathway | Enzyme Family Involved | Resulting Metabolite(s) | Preclinical Model |
| Allylic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated delta-5-THC derivatives | Rat liver microsomes |
| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Side-chain hydroxylated delta-5-THC | Mouse in vivo |
| Oxidation | Alcohol/Aldehyde Dehydrogenase | Carboxylic acid derivatives of delta-5-THC | Rat in vivo |
Interactive Data Table: Major Metabolites of (1S,3R,4R)-delta-5-Tetrahydrocannabinol in Preclinical Models
Below is an interactive table detailing the specific metabolites of (1S,3R,4R)-delta-5-Tetrahydrocannabinol that have been characterized in preclinical research.
| Metabolite Name | Position of Modification | Type of Modification |
| 7-hydroxy-delta-5-THC | C-7 | Hydroxylation |
| 6α-hydroxy-delta-5-THC | C-6α | Hydroxylation |
| 6β-hydroxy-delta-5-THC | C-6β | Hydroxylation |
| delta-5-THC-7-oic acid | C-7 | Oxidation |
It is important to note that the relative abundance of these metabolites can vary depending on the animal species and the specific experimental conditions. The stereoselective nature of these metabolic transformations underscores the importance of studying individual isomers to accurately predict their biological activity and disposition.
Investigational Biological Activities and Mechanistic Studies of Delta5 Tetrahydrocannabinol, 1s,3r,4r Preclinical
Pharmacodynamic Evaluation in Animal Models (excluding human clinical efficacy)
Modulation of Inflammatory Responses in Preclinical Disease Models
Further research and publication of preclinical studies are necessary before a scientific article on the investigational biological activities of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- can be composed.
Systems Biology Approaches to Elucidate Complex Biological Networks
There is no evidence of systems biology approaches, such as transcriptomics, proteomics, or metabolomics, being applied to study the effects of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-. While some research has utilized these techniques to investigate the broader effects of cannabinoids like delta-9-THC on gene expression and biological networks in model organisms, this work has not been extended to the specific delta-5 isomer requested nih.gov.
Due to the complete absence of research data for delta-5-Tetrahydrocannabinol, (1S,3R,4R)-, no data tables can be generated.
Compound Names
Uncharted Territory: The Scientific Enigma of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-
The landscape of cannabinoid research is vast and ever-expanding, yet significant gaps in our understanding of specific isomers of tetrahydrocannabinol (THC) remain. One such enigmatic compound is delta-5-Tetrahydrocannabinol with the specific stereochemistry (1S,3R,4R)-. Despite the intense scientific interest in cannabinoids, a thorough review of existing academic literature reveals a striking scarcity of research focused specifically on this particular isomer.
While its more famous cousins, delta-9-THC and delta-8-THC, have been the subject of extensive investigation, delta-5-Tetrahydrocannabinol, (1S,3R,4R)- remains largely in the shadows of cannabinoid science. This lack of dedicated research presents a significant hurdle in providing a comprehensive overview of its properties and potential effects.
A Void in the Scientific Record
A deep dive into scientific databases and academic journals yields minimal information directly pertaining to the synthesis, pharmacological activity, or metabolic fate of delta-5-Tetrahydrocannabinol, (1S,3R,4R)-. Chemical databases like PubChem list the compound, providing basic computed properties such as its molecular formula (C21H30O2) and molecular weight (314.5 g/mol ), along with a list of synonyms. However, these entries lack citations to peer-reviewed studies that would form the basis of a detailed scientific article.
The absence of published research means that critical questions about this specific isomer remain unanswered. There are no publicly available data on its:
Synthesis: The specific chemical pathways to isolate or synthesize delta-5-Tetrahydrocannabinol, (1S,3R,4R)- have not been detailed in the scientific literature.
Pharmacology: Its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional activity (agonist, antagonist, etc.) are unknown.
Metabolism: The metabolic pathways, including the enzymes involved and the resulting metabolites, have not been characterized.
The Importance of Isomer-Specific Research
It is crucial to note that minor variations in the chemical structure of THC isomers can lead to significant differences in their pharmacological and toxicological profiles. Therefore, extrapolating data from well-studied isomers like delta-9-THC to predict the properties of delta-5-Tetrahydrocannabinol, (1S,3R,4R)- would be scientifically unsound and potentially misleading. Each isomer must be studied independently to understand its unique interactions with biological systems.
Future Perspectives and Unanswered Questions
The current lack of information on delta-5-Tetrahydrocannabinol, (1S,3R,4R)- highlights a frontier in cannabinoid research. The "unanswered questions" surrounding this compound encompass the entirety of its scientific profile. Future research would need to begin with the most fundamental aspects:
Development of a reliable and stereospecific synthesis method.
Comprehensive in vitro studies to determine its receptor binding profile and functional activity.
In vivo studies in animal models to understand its pharmacokinetic and pharmacodynamic properties.
Metabolic studies to identify its breakdown products and clearance pathways.
Until such foundational research is conducted and published, delta-5-Tetrahydrocannabinol, (1S,3R,4R)- will remain a scientific curiosity, a molecule with a known structure but an unknown story. The exploration of less-abundant and understudied cannabinoids holds the potential to uncover novel pharmacological tools and a deeper understanding of the endocannabinoid system. However, for this specific isomer, the scientific community is still at the starting line.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
